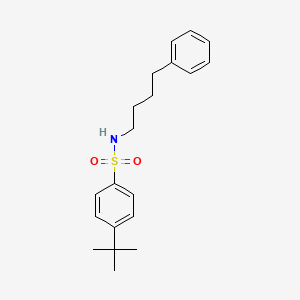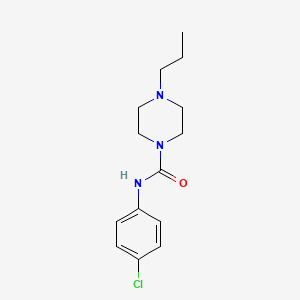![molecular formula C16H15N3OS2 B10969340 (5E)-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10969340.png)
(5E)-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex heterocyclic compound that features a pyrazole ring, a thiazolone ring, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with 3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and thiazolone rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the compound.
3-(1-Phenylethyl)-2-thioxo-1,3-thiazolidin-4-one: Another precursor in the synthesis.
Pyrazolo[1,5-a]pyrimidines: Similar heterocyclic compounds with potential bioactivity.
Uniqueness
5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its combination of a pyrazole ring, a thiazolone ring, and a phenylethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C16H15N3OS2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(5E)-5-[(1-methylpyrazol-4-yl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H15N3OS2/c1-11(13-6-4-3-5-7-13)19-15(20)14(22-16(19)21)8-12-9-17-18(2)10-12/h3-11H,1-2H3/b14-8+ |
InChI Key |
BLLIELLGLFCNMZ-RIYZIHGNSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)N2C(=O)/C(=C\C3=CN(N=C3)C)/SC2=S |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CN(N=C3)C)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-Butylphenyl)-3-carbamoylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10969261.png)
![3-{[4-Ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B10969272.png)
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B10969273.png)
![4-{[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine](/img/structure/B10969276.png)
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]thiophene-2-sulfonamide](/img/structure/B10969284.png)

![Tetrahydrofuran-2-yl{4-[(2,4,5-trimethylphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10969288.png)

![2-{[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B10969293.png)
![4-ethyl-3-[(2-methylbenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10969300.png)
![5-{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-5-oxopentanoic acid](/img/structure/B10969302.png)
![(3-Methyl-1-benzofuran-2-yl)[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10969310.png)

![3-[(2-chlorophenoxy)methyl]-5-[(naphthalen-1-ylmethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B10969329.png)
